Cas no 1250592-04-1 (1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one)

1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one
- 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one
-
- Inchi: 1S/C12H24N2O/c1-3-5-6-10(4-2)12(15)14-8-7-11(13)9-14/h10-11H,3-9,13H2,1-2H3
- InChI Key: WJMQVOUFFWDGCM-UHFFFAOYSA-N
- SMILES: O=C(C(CC)CCCC)N1CCC(C1)N
Computed Properties
- Exact Mass: 212.188863393 g/mol
- Monoisotopic Mass: 212.188863393 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3
- Molecular Weight: 212.33
1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0463-0.25g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | A124646-100mg |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 100mg |
$ 115.00 | 2022-06-08 | ||
Life Chemicals | F1908-0463-5g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-0463-1g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | A124646-1g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 1g |
$ 680.00 | 2022-06-08 | ||
Life Chemicals | F1908-0463-0.5g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | A124646-500mg |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 500mg |
$ 435.00 | 2022-06-08 | ||
Life Chemicals | F1908-0463-10g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0463-2.5g |
1-(3-aminopyrrolidin-1-yl)-2-ethylhexan-1-one |
1250592-04-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 |
1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one Related Literature
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one
Chemical Profile of 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one (CAS No. 1250592-04-1)
1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one (CAS No. 1250592-04-1) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This molecule, characterized by its aminopyrrolidine moiety and an ethylhexanone backbone, presents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a nitrogen-rich heterocyclic ring connected to an aliphatic chain, suggests potential applications in drug design, particularly in modulating biological pathways associated with neurological and inflammatory disorders.
The aminopyrrolidine functional group is a key pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. This moiety has been extensively studied for its role in enhancing drug-receptor binding affinity and improving pharmacokinetic properties. In recent years, derivatives of aminopyrrolidine have been explored as candidates for treating conditions such as Alzheimer's disease, Parkinson's disease, and autoimmune disorders. The presence of this group in 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one underscores its potential as a lead compound for further medicinal chemistry exploration.
The ethylhexanone component of the molecule contributes to its lipophilicity, which is a critical factor in drug formulation and delivery. Lipophilic compounds often exhibit better membrane permeability, facilitating their entry into cellular compartments and target sites. This characteristic makes 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one an attractive candidate for oral administration and systemic distribution. Additionally, the elongated aliphatic chain can be modified to fine-tune physicochemical properties such as solubility and metabolic stability, which are essential for optimizing therapeutic efficacy.
Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries to identify promising candidates like 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one. Machine learning models have been employed to predict binding affinities and pharmacokinetic profiles, significantly reducing the time and cost associated with traditional high-throughput screening methods. These computational approaches have highlighted the potential of this compound as a scaffold for drug discovery, particularly in targeting enzymes involved in neurodegenerative diseases.
In vitro studies have begun to unravel the mechanistic aspects of 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one, revealing its interaction with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are implicated in cognitive decline and have become primary targets for drugs designed to treat Alzheimer's disease. Preliminary data suggest that derivatives of this compound may inhibit AChE activity, potentially reversing cognitive deficits observed in animal models. Such findings are particularly encouraging given the growing burden of neurodegenerative diseases worldwide.
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the aminopyrrolidine ring typically involves cyclization reactions followed by nucleophilic substitution to incorporate the ethylhexanone moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation. These methodologies align with modern pharmaceutical manufacturing standards, ensuring scalability and reproducibility.
Pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(3-Aminopyrrolidin-1-ylyl)-2 ethyl hexan - 1 one. Animal models have been used to assess its bioavailability and metabolic stability under various conditions. Preliminary results indicate that this compound exhibits moderate oral bioavailability and undergoes extensive metabolism via cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and optimizing dosing regimens.
The development of novel therapeutic agents often involves structural modifications to enhance efficacy while minimizing side effects. In the case of (3-amino-pyrrolidin - 1 - yl) - 2 ethyl hexan - 1 one, researchers are exploring analogs with altered substituents on the aminopyrrolidine ring or variations in the ethylhexanone chain. These modifications aim to improve binding affinity, reduce toxicity, and enhance pharmacokinetic profiles. High-throughput screening campaigns have identified several promising derivatives that show enhanced activity against target enzymes without significant off-target effects.
The role of (3-amino-pyrrolidin - 1 - yl) - 2 ethyl hexan - 1 one extends beyond its potential as a drug candidate; it also serves as a valuable intermediate in synthetic chemistry. Its versatile structure allows for further functionalization, enabling the creation of complex molecules with tailored properties. This makes it a valuable building block for libraries designed in fragment-based drug discovery initiatives, where small molecules are incrementally modified to optimize biological activity.
Regulatory considerations play a significant role in the development and commercialization of pharmaceutical compounds like (3-amino-pyrrolidin - 1 - yl) - 2 ethyl hexan - 1 one . Compliance with Good Manufacturing Practices (GMP) ensures that synthetic processes are robust and reproducible, while preclinical safety studies provide critical data on toxicity profiles before human trials begin. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive documentation demonstrating safety and efficacy before approving new drugs.
The future prospects of (3-amino-pyrrolidin - 1 - yl) - 2 ethyl hexan - 1 one are bright given its unique structural features and potential therapeutic applications. Ongoing research aims to elucidate its mechanism of action further and explore novel indications beyond neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating preclinical findings into clinical reality.
1250592-04-1 (1-(3-Aminopyrrolidin-1-yl)-2-ethylhexan-1-one) Related Products
- 1261685-21-5(4-Chloro-3,5-difluoroiodobenzene)
- 2228392-38-7(1-(3-fluoro-2-methylphenyl)-3-oxocyclobutane-1-carbonitrile)
- 50743-92-5(1-4-(4-methoxyphenyl)piperazin-1-yl-3-(3-methylpent-1-yn-3-yl)oxypropan-2-ol dihydrochloride)
- 1806849-81-9(4-Cyano-3-(difluoromethyl)-2-methylpyridine-5-carboxylic acid)
- 866142-80-5(N'-{4-(2-Chloroacetyl)-1H-pyrrol-2-ylmethylene}benzenesulfonohydrazide)
- 927996-46-1(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine)
- 1805278-51-6(4-(Difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 885498-71-5(2-([1,1'-Biphenyl]-4-yl)-2-aminoacetic acid hydrochloride)
- 1782777-11-0(5-Isoxazolemethanamine, α-(2-methylpropyl)-)
- 620546-98-7((2Z)-6-ethoxy-2-(2,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one)




